Teloxantrone

Catalog No.
S548643
CAS No.
91441-48-4
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teloxantrone

CAS Number

91441-48-4

Product Name

Teloxantrone

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309.

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Description

The exact mass of the compound Teloxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Teloxantrone is a synthetic anthraquinone derivative, specifically classified as an anthrapyrazole. It is primarily known for its potential as an anticancer agent, particularly in the treatment of various malignancies. The compound has garnered attention due to its ability to inhibit telomerase, an enzyme often overexpressed in cancer cells, thereby triggering DNA damage and apoptosis in tumor cells. Teloxantrone's structure allows it to intercalate into DNA, leading to the formation of DNA cross-links and strand breaks, which are critical mechanisms in its anticancer activity .

  • Intercalation: It intercalates between DNA base pairs, disrupting normal DNA function and stability.
  • Oxidation and Reduction: These reactions are essential for its biotransformation and can lead to the generation of reactive oxygen species, contributing to its cytotoxic effects .
  • Nucleophilic Substitution: Involves the substitution of functional groups, which can affect its reactivity and biological activity .

These reactions collectively contribute to Teloxantrone's mechanism of action as an anticancer agent.

Teloxantrone exhibits significant biological activity through various mechanisms:

  • Telomerase Inhibition: It preferentially inhibits telomerase activity, leading to DNA double-strand breaks in telomerase-positive cancer cells. This inhibition is associated with the induction of apoptotic pathways and cellular senescence .
  • Cytotoxicity: The compound demonstrates cytotoxic effects against a range of cancer cell lines by inducing DNA damage and activating cell death pathways .
  • Topoisomerase II Inhibition: Similar to other anthrapyrazoles, Teloxantrone also inhibits topoisomerase II, which is crucial for DNA replication and repair processes .

The synthesis of Teloxantrone involves several steps:

  • Formation of the Anthraquinone Core: The initial step typically involves the synthesis of an anthraquinone precursor through condensation reactions.
  • Pyrazole Formation: The introduction of the pyrazole moiety is achieved through cyclization reactions involving hydrazine derivatives.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved solubility and stability .

These methods are crucial for producing Teloxantrone in a form suitable for biological evaluation.

Teloxantrone has several applications, primarily in oncology:

  • Cancer Treatment: It is being investigated for its efficacy against various cancers, including lung cancer and leukemias, due to its ability to induce apoptosis in malignant cells.
  • Research Tool: Its properties make it a valuable tool for studying telomerase-related mechanisms and the role of DNA damage in cancer biology .

Studies have shown that Teloxantrone interacts with several biological targets:

  • Human Telomerase Reverse Transcriptase (hTERT): Binding studies indicate that Teloxantrone interacts with hTERT, leading to its aggregation and subsequent inhibition of telomerase activity .
  • Topoisomerase II: Similar interaction profiles have been observed with topoisomerase II, where Teloxantrone induces cleavage complexes that result in DNA damage .

These interactions underscore its potential as a dual-action anticancer agent.

Teloxantrone shares similarities with other compounds within the anthrapyrazole class and related chemotherapeutics. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
MitoxantroneTopoisomerase II inhibitorKnown for cardiotoxicity; less selective
LosoxantroneTopoisomerase II inhibitorSimilar structure but different pharmacokinetics
AmetantroneIntercalating agentLess potent than Teloxantrone
DoxorubicinIntercalates into DNAHigher cardiotoxicity risk

Teloxantrone's unique ability to preferentially inhibit telomerase while also acting on topoisomerase II sets it apart from these compounds, making it a promising candidate for targeted cancer therapies .

Molecular Formula and Weight

Teloxantrone possesses the molecular formula C₂₁H₂₅N₅O₄ with a molecular weight of 411.4543 grams per mole [17]. The compound, also known by its developmental designation DuP-937, represents a member of the anthrapyrazole class of chemical compounds [17]. The empirical formula indicates the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, five nitrogen atoms, and four oxygen atoms within the molecular structure [6].

PropertyValue
Molecular FormulaC₂₁H₂₅N₅O₄
Molecular Weight411.5 g/mol
Monoisotopic Mass411.1906 Da
Chemical ClassAnthrapyrazole

Structural Characteristics

Teloxantrone exhibits a complex tetracyclic structure characterized by a diazatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one framework [6]. The compound features two hydroxyl groups positioned at the 6 and 8 positions of the tetracyclic system, contributing to its chemical reactivity and biological properties [6]. The structural framework incorporates a pyrazole ring fused to an anthracene-based core, which distinguishes it from related anthracenedione compounds [21].

The molecule contains multiple functional groups including hydroxyl substituents, amino linkages, and a pyrazole heterocycle [6]. The presence of nitrogen atoms within the heterocyclic system creates sites for potential hydrogen bonding and electrostatic interactions [17]. The compound displays achiral stereochemistry with no defined stereocenters, resulting in a single stereoisomeric form [17].

The spatial arrangement of the tetracyclic system creates a planar aromatic framework suitable for intercalation between nucleic acid base pairs [17]. The side chain substituents extend from the core structure, providing additional sites for molecular recognition and binding interactions [6].

International Union of Pure and Applied Chemistry Nomenclature and Identifiers

The International Union of Pure and Applied Chemistry systematic name for teloxantrone is 6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one [6]. This comprehensive nomenclature describes the complete structural framework including the tetracyclic core, hydroxyl substituents, and amino side chains.

The compound is assigned Chemical Abstracts Service registry number 91441-48-4, which serves as a unique identifier in chemical databases [6]. The International Chemical Identifier string for teloxantrone is InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 [6].

Identifier TypeValue
International Union of Pure and Applied Chemistry Name6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one
Chemical Abstracts Service Number91441-48-4
International Chemical Identifier KeyWOPAVGQTOMNFGS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

The International Chemical Identifier Key WOPAVGQTOMNFGS-UHFFFAOYSA-N provides a hashed representation of the complete structural information [6]. The Simplified Molecular Input Line Entry System notation CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O describes the connectivity pattern of atoms within the molecule [22].

Physical Properties

Teloxantrone demonstrates specific physical characteristics that influence its chemical behavior and potential applications [17]. The compound exhibits a topological polar surface area of 129 Ų, indicating significant potential for hydrogen bonding interactions [6]. The molecule contains six hydrogen bond donor sites, primarily associated with the hydroxyl and amino functional groups [6].

The compound displays optical inactivity due to its achiral molecular structure, with no defined stereocenters contributing to optical rotation [17]. The molecular geometry creates a relatively planar aromatic system with extended conjugation throughout the tetracyclic framework [17].

Physical property data for teloxantrone remains limited in the available literature, with most studies focusing on biological activity rather than comprehensive physicochemical characterization [17]. The compound is typically handled as a solid crystalline material under standard laboratory conditions [17].

Physical PropertyValue
Topological Polar Surface Area129 Ų
Hydrogen Bond Donors6
Optical ActivityNone (achiral)
Stereocenters0
Physical StateCrystalline solid

Chemical Stability Parameters

The chemical stability of teloxantrone is influenced by its structural characteristics, particularly the presence of hydroxyl groups and the extended aromatic system [17]. The compound demonstrates stability under standard storage conditions when protected from light and moisture [17]. The tetracyclic framework provides structural rigidity that contributes to overall molecular stability [21].

The presence of multiple nitrogen atoms within the heterocyclic system creates potential sites for protonation under acidic conditions, which may affect stability and solubility characteristics [17]. The hydroxyl substituents at positions 6 and 8 can participate in hydrogen bonding interactions that may influence solid-state stability [6].

Environmental factors such as temperature, pH, and exposure to light can impact the chemical stability of teloxantrone [17]. The compound requires appropriate storage conditions to maintain chemical integrity over extended periods [17].

Limited specific stability data is available for teloxantrone in the literature, with most stability studies focusing on related anthrapyrazole compounds [17]. The general structural features suggest reasonable stability under normal handling conditions with appropriate precautions [21].

Structural Relationship to Other Anthracyclines and Anthrapyrazoles

Teloxantrone belongs to the anthrapyrazole class of compounds, which represents a structural modification of the anthracenedione framework found in compounds such as mitoxantrone [21] [10]. The key structural difference between anthrapyrazoles and anthracenediones lies in the replacement of one carbonyl group with a pyrazole ring system [21] [10].

The anthrapyrazole structure of teloxantrone differs significantly from traditional anthracyclines such as doxorubicin, which contain a tetracyclic anthracycline chromophore with attached sugar moieties [21]. Anthrapyrazoles lack the sugar substituents characteristic of natural anthracyclines and instead feature a fused pyrazole heterocycle [10] [21].

Compared to mitoxantrone, an anthracenedione with the molecular formula C₂₂H₂₈N₄O₆ and molecular weight of 444.48 grams per mole, teloxantrone exhibits a modified tetracyclic core structure [7] [21]. Mitoxantrone contains two carbonyl groups within the anthracenedione framework, while teloxantrone incorporates a pyrazole ring in place of one carbonyl function [21] [10].

Compound ClassExampleMolecular FormulaKey Structural Features
AnthrapyrazolesTeloxantroneC₂₁H₂₅N₅O₄Pyrazole-fused tetracyclic system
AnthracenedionesMitoxantroneC₂₂H₂₈N₄O₆Dicarbonyl anthracene derivative
AnthracyclinesDoxorubicinC₂₇H₂₉NO₁₁Tetracyclic chromophore with sugar

The structural modifications present in anthrapyrazoles were designed to maintain the intercalating properties of anthracenediones while potentially reducing certain adverse effects [10] [21]. The pyrazole ring fusion creates a distinct electronic environment compared to the dicarbonyl system of anthracenediones [21] [28].

Anthrapyrazoles demonstrate broad spectrum preclinical activity and reduced potential for free radical generation compared with traditional anthracyclines [28]. The structural framework of teloxantrone shares the tetracyclic aromatic core necessary for deoxyribonucleic acid intercalation while incorporating unique heterocyclic features that distinguish it from other classes of intercalating agents [17] [21].

Teloxantrone represents a significant advancement in anthraquinone derivative chemistry, designed as a potent anticancer agent with enhanced selectivity and reduced cardiotoxicity compared to earlier anthracycline compounds [1] [2]. This comprehensive examination of teloxantrone's synthetic chemistry encompasses the various methodologies, structural modifications, derivative preparations, and industrial considerations essential for its production and optimization.

Synthetic Pathways and Methodologies

The synthesis of teloxantrone and related anthraquinone derivatives employs several well-established synthetic strategies, each offering distinct advantages in terms of yield, scalability, and product purity [3] [4]. The most prominent synthetic approaches include classical organic transformations adapted for pharmaceutical manufacturing.

Friedel-Crafts Acylation Route

The foundational approach to anthraquinone synthesis involves Friedel-Crafts acylation reactions utilizing phthalic anhydride and appropriately substituted aromatic compounds [3]. This method typically achieves yields ranging from 32-65% and provides excellent scalability for industrial applications. The reaction proceeds through the formation of benzoyl intermediates, which subsequently undergo intramolecular cyclization to form the anthraquinone core structure [4].

Nucleophilic Substitution Methodology

A particularly relevant pathway for teloxantrone synthesis involves nucleophilic substitution reactions starting from chloroanthraquinone precursors [5]. This approach allows for the introduction of specific amino side chains that are characteristic of teloxantrone's structure. The reaction typically employs various primary and secondary amines as nucleophiles, with yields ranging from 40-75% depending on the specific substitution pattern and reaction conditions [4].

Diels-Alder Cycloaddition Approach

Recent developments have demonstrated the utility of Diels-Alder cycloaddition reactions for constructing anthraquinone frameworks [4]. This method involves the reaction of naphthoquinone derivatives with appropriately substituted cyclohexadiene compounds, achieving yields of 60-80%. The approach has been enhanced through the use of ionic liquids as reaction media, which improve both reaction efficiency and environmental sustainability [4].

Click Chemistry Applications

Modern synthetic approaches have incorporated click chemistry methodologies for the preparation of anthraquinone derivatives [6]. These reactions, particularly copper-catalyzed azide-alkyne cycloadditions, offer exceptional yields (80-95%) and enable the efficient preparation of diverse structural analogs through modular synthesis strategies [6].

Structure Modification Strategies

The optimization of teloxantrone's pharmacological properties relies heavily on systematic structural modifications that enhance therapeutic efficacy while minimizing adverse effects [7]. These modifications target specific molecular features that influence DNA binding affinity, cellular uptake, and metabolic stability.

Core Ring System Modifications

Structural modifications to the anthraquinone core have focused on altering the electronic properties and steric accessibility of the intercalating system [7]. Hydroxyl group substitutions at positions 1 and 4 of the anthraquinone ring system significantly influence DNA binding affinity and can be modified without substantially compromising activity [7]. Research has demonstrated that replacement of these hydroxyl groups with amino functionalities can enhance binding potency by introducing additional electrostatic interactions with nucleic acids [7].

Side Chain Optimization

The amino side chains present in teloxantrone serve as critical determinants of biological activity [7]. Structure-activity relationship studies have revealed that the 5,8-substitution pattern provides optimal binding geometry for DNA intercalation. Modifications to side chain length and terminal functionality have yielded derivatives with enhanced potency. Specifically, conversion of terminal hydroxyl groups to primary amines has resulted in 3-fold improvements in binding affinity, likely due to enhanced electrostatic interactions with the phosphodiester backbone of DNA [7].

Polyamine Chain Extensions

Extension of the polyamine side chains has been explored as a strategy to increase binding affinity and selectivity [7]. Compounds incorporating extended tetra-amine substituents have demonstrated up to 7-fold improvements in binding potency compared to the parent structure. These modifications suggest that optimal interactions with the major groove of DNA can be achieved through careful optimization of side chain length and charge distribution [7].

Preparation of Derivatives

The development of teloxantrone derivatives encompasses both structural analogs designed for enhanced activity and specialized formulations for targeted delivery applications [8] [9]. These derivatives serve various purposes, including overcoming drug resistance, improving pharmacokinetic properties, and enabling targeted therapeutic delivery.

Structural Analogs

Systematic preparation of teloxantrone analogs has focused on maintaining the essential intercalating capability while modifying peripheral functionalities [9]. Derivatives incorporating different heteroatoms in the side chains have been synthesized to explore structure-activity relationships. Sulfur-containing analogs and nitrogen-rich derivatives have shown promising activity profiles, particularly in drug-resistant cell lines [9].

Nanoparticle Formulations

Advanced derivative preparations include the incorporation of teloxantrone into nanoparticle delivery systems [8]. Superparamagnetic iron oxide nanoparticles (SPIONs) have been successfully employed as carriers for teloxantrone, enabling magnetically controlled drug delivery. These formulations demonstrate strong binding affinity between the drug and the albumin corona of the nanoparticles, achieving drug loading concentrations of approximately 410 μM [8].

Conjugated Derivatives

Hybrid molecules combining teloxantrone with other pharmacologically active scaffolds have been developed to create multi-target therapeutic agents [10]. These conjugates often incorporate targeting moieties, imaging agents, or complementary therapeutic mechanisms to enhance overall treatment efficacy [10].

Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of teloxantrone requires careful consideration of multiple factors that influence both economic viability and product quality [11] [12]. These considerations encompass technical, regulatory, and safety aspects that are critical for successful pharmaceutical manufacturing.

Process Scalability and Optimization

Industrial synthesis of teloxantrone must address the fundamental challenges associated with scaling chemical processes [11]. Heat transfer efficiency becomes particularly critical in large-scale reactors, as anthraquinone synthesis often involves exothermic reactions that require precise temperature control. Mixing efficiency must be optimized to ensure uniform reaction conditions throughout large reaction volumes. Mass transfer limitations can significantly impact yield and product quality in scaled operations, necessitating careful reactor design and process parameter optimization [11].

Quality Control and Regulatory Compliance

Pharmaceutical production of teloxantrone requires adherence to stringent quality control standards and regulatory requirements [12]. Good Manufacturing Practice (GMP) compliance is mandatory for all production operations, requiring comprehensive documentation of all manufacturing processes, quality control testing protocols, and batch records [12]. Impurity profiling and control represent critical aspects of quality assurance, as trace impurities can significantly impact both safety and efficacy of the final product [13].

Safety and Environmental Considerations

The cytotoxic nature of teloxantrone necessitates specialized safety protocols for industrial handling [13]. Containment systems must be designed to prevent operator exposure and environmental release. Personal protective equipment requirements include specialized respiratory protection and chemical-resistant clothing [13]. Environmental impact assessment must consider waste stream composition, solvent recovery opportunities, and implementation of green chemistry principles where feasible [11].

Cost Optimization Strategies

Economic viability of teloxantrone production depends on optimization of raw material costs, process efficiency, and waste minimization [11]. Solvent selection and recovery systems can significantly impact overall production costs. Catalyst recycling and process intensification strategies contribute to improved economic performance. Yield optimization through careful control of reaction conditions and minimization of side product formation directly affects production economics [11].

Analytical Method Development

Industrial production requires robust analytical methods for in-process monitoring and final product specification [14]. High-performance liquid chromatography (HPLC) methods must be validated for quantitative determination of teloxantrone content and related impurities. Stability indicating methods are essential for monitoring product degradation during storage and distribution [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 g/mol

Monoisotopic Mass

411.19065430 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96521WL61B

Dates

Last modified: 02-18-2024
1: Renner U, Blanz J, Freund S, Waidelich D, Ehninger G, Zeller KP. Biotransformation of CI-937 in primary cultures of rat hepatocytes. Formation of glutathione conjugates. Drug Metab Dispos. 1995 Jan;23(1):94-101. PubMed PMID: 7720531.
2: Erlichman C, Moore M, Kerr IG, Wong B, Eisenhauer E, Zee B, Whitfield LR. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937). Cancer Res. 1991 Dec 1;51(23 Pt 1):6317-22. PubMed PMID: 1933893.
3: Wong B, Nordblom G, Chang T, Whitfield L. Lack of dose proportional pharmacokinetics for CI-937, an anthrapyrazole DNA intercalator, in mice. Res Commun Chem Pathol Pharmacol. 1989 Nov;66(2):191-202. PubMed PMID: 2602655.
4: Nordblom GD, Pachla LA, Chang T, Whitfield LR, Showalter HD. Development of a radioimmunoassay for the anthrapyrazole chemotherapy agent CI-937 and the pharmacokinetics of CI-937 in rats. Cancer Res. 1989 Oct 1;49(19):5345-51. PubMed PMID: 2766301.

Explore Compound Types